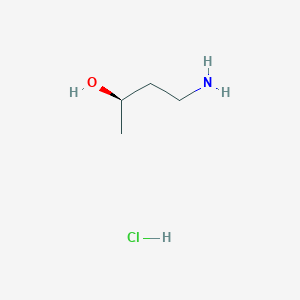

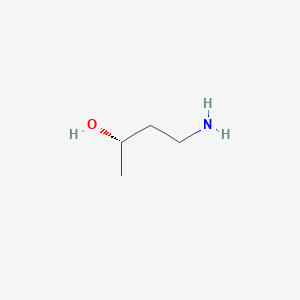

(2R)-4-aminobutan-2-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-4-aminobutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFFBSGGCNBWLJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-74-7 | |

| Record name | 2-Butanol, 4-amino-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807941-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-aminobutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R)-4-Aminobutan-2-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Core Molecular Profile: Structure, Properties, and Significance

(2R)-4-aminobutan-2-ol hydrochloride is the hydrochloride salt of a chiral amino alcohol. Its structure features a four-carbon chain with an amino group at position 4 and a hydroxyl group at the stereocenter, position 2. The "(2R)" designation defines the specific three-dimensional arrangement of the atoms at this chiral center, a critical feature for its biological activity and use in asymmetric synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Key Physicochemical Data:

| Property | Value |

| Molecular Formula | C4H12ClNO[1] |

| Molecular Weight | 125.60 g/mol |

| Appearance | Solid |

| CAS Number | 1807941-74-7[1] |

The presence of both an amine and a hydroxyl group on a chiral scaffold makes (2R)-4-aminobutan-2-ol a versatile synthon in the construction of complex, biologically active molecules. Its defined stereochemistry is paramount, as the physiological effects of chiral drugs are often highly dependent on their stereoisomeric form.

Synthesis and Stereochemical Control: An Overview

The synthesis of enantiomerically pure (2R)-4-aminobutan-2-ol is a key step in its utilization. A common strategy involves the asymmetric reduction of a ketone precursor, 4-aminobutan-2-one.

A Generalized Synthetic Workflow:

The following diagram illustrates a logical pathway for the synthesis of this compound, starting from a commercially available precursor.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Considerations:

-

Starting Material: The synthesis often begins with 4-aminobutan-2-one hydrochloride.[2][3][4]

-

Asymmetric Reduction: This is the most critical step for establishing the desired stereochemistry. It typically employs a chiral catalyst and a reducing agent to selectively produce the (R)-enantiomer of the alcohol.

-

Purification and Salt Formation: After the reduction, the product is purified to remove any unreacted starting material, byproducts, and the catalyst. The final step involves the addition of hydrochloric acid to form the stable hydrochloride salt.

Applications in Pharmaceutical Research

The primary application of this compound is as a chiral building block in the synthesis of pharmaceutical compounds. The stereochemically defined amine and hydroxyl groups serve as handles for the introduction of various pharmacophoric elements.

Significance in Drug Design:

The use of enantiomerically pure starting materials like (2R)-4-aminobutan-2-ol is a cornerstone of modern drug development. It allows for the synthesis of single-enantiomer drugs, which can offer several advantages over racemic mixtures, including:

-

Improved Therapeutic Index: The desired therapeutic effect may reside in one enantiomer, while the other may be inactive or contribute to side effects.

-

Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ significantly.

-

Reduced Drug Load: By administering only the active enantiomer, the total dose can be lowered, potentially reducing the risk of off-target effects.

Chiral amino alcohols are structural motifs found in a variety of therapeutic agents, and (2R)-4-aminobutan-2-ol is a valuable precursor for creating novel drug candidates. For instance, related chiral aminobutanols are key raw materials in the production of important antiviral medications.[5]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is crucial for its use in drug synthesis. A comprehensive analytical testing regimen is therefore essential.

Key Analytical Techniques:

| Analytical Method | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and provides information about the purity of the sample. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Assesses the enantiomeric purity, ensuring the predominance of the (2R)-enantiomer. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., -OH, -NH2). |

A Self-Validating Analytical Workflow:

The following diagram outlines a logical workflow for the comprehensive analysis of a batch of this compound.

Caption: A workflow for the analytical validation of this compound.

Safety, Handling, and Storage

This compound, like its parent amine, should be handled with appropriate safety precautions. The free amine form is corrosive and can cause severe skin burns and eye damage.[6][7][8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Handle in a well-ventilated area to avoid breathing in any dust, mists, or vapors.[6]

-

In Case of Contact: If the substance comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place. Changes in color, such as from colorless to yellow, may indicate degradation.[9]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

References

-

4-Aminobutan-2-one hydrochloride | C4H10ClNO. PubChem. Retrieved from: [Link]

-

(R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. CP Lab Safety. Retrieved from: [Link]

-

2-Butanol, 4-amino-. PubChem. Retrieved from: [Link]

-

3-Aminobutan-2-ol. PubChem. Retrieved from: [Link]

-

4-AMINOBUTAN-2-OL. Matrix Fine Chemicals. Retrieved from: [Link]

- Synthetic method of aminobutanol. Google Patents.

-

PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Retrieved from: [Link]

-

(2S)-4-aminobutan-2-ol. PubChem. Retrieved from: [Link]

-

4-Aminobutan-2-one. PubChem. Retrieved from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Aminobutan-2-one hydrochloride 21419-24-9 [sigmaaldrich.com]

- 3. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminobutan-2-one hydrochloride 21419-24-9 [sigmaaldrich.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-AMINO-2-BUTANOL | 39884-48-5 [amp.chemicalbook.com]

- 8. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (2R)-4-aminobutan-2-ol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Aminobutanols in Medicinal Chemistry

(2R)-4-aminobutan-2-ol hydrochloride is a chiral amino alcohol that holds significant interest as a versatile building block in the synthesis of complex pharmaceutical molecules. Its stereodefined structure, featuring both an amine and a hydroxyl group on a flexible butane chain, makes it a valuable synthon for introducing chirality and functional handles in drug discovery and development. The precise spatial arrangement of these functional groups is often critical for achieving desired pharmacological activity and minimizing off-target effects, a cornerstone of modern drug design. Chiral aminobutanols, as a class, are integral components in a range of therapeutics, including antiviral and anticancer agents, underscoring the importance of access to enantiomerically pure forms like this compound.

This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis strategies, purification, characterization, and safe handling.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3][4] |

| CAS Number | 1807941-74-7 | [1][2][3][4] |

| Molecular Formula | C₄H₁₂ClNO | [1] |

| Molecular Weight | 125.60 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥95% | [2][5] |

Strategic Approaches to Synthesis

The enantioselective synthesis of small chiral alcohols like (2R)-4-aminobutan-2-ol presents unique challenges due to their polarity and potential for volatility. The primary strategies for obtaining the desired (R)-enantiomer involve either asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis from Prochiral Ketones

A highly effective and increasingly utilized approach is the asymmetric reduction of a prochiral ketone, 4-aminobutan-2-one. This method offers the advantage of directly establishing the desired stereocenter.

Conceptual Workflow:

Caption: Asymmetric synthesis of (2R)-4-aminobutan-2-ol.

Experimental Causality: The success of this reaction hinges on the choice of the chiral catalyst, which creates a diastereomeric transition state that favors the formation of one enantiomer over the other. Oxazaborolidine catalysts, for instance, have demonstrated high enantioselectivity in the reduction of various ketones. The reducing agent, typically a borane derivative, provides the hydride for the reduction of the carbonyl group.

Protocol: Asymmetric Reduction of 4-aminobutan-2-one

-

Catalyst Formation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor, a solution of the chiral catalyst precursor (e.g., a chiral amino alcohol) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is treated with a borane source (e.g., borane-dimethyl sulfide complex) at a controlled temperature (e.g., 0 °C to room temperature) to form the active oxazaborolidine catalyst in situ.

-

Substrate Addition: A solution of 4-aminobutan-2-one hydrochloride is carefully added to the catalyst solution, ensuring the temperature is maintained.

-

Reduction: The stoichiometric reducing agent (e.g., borane-dimethyl sulfide complex) is added dropwise to the reaction mixture. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Quenching and Workup: Upon completion, the reaction is cautiously quenched with a protic solvent (e.g., methanol). The solvent is then removed under reduced pressure.

-

Salt Formation and Isolation: The resulting crude (2R)-4-aminobutan-2-ol is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Chiral Resolution of Racemic 4-aminobutan-2-ol

An alternative and classical approach is the resolution of a racemic mixture of 4-aminobutan-2-ol using a chiral resolving agent. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation.

Conceptual Workflow:

Caption: Chiral resolution of racemic 4-aminobutan-2-ol.

Experimental Causality: The principle behind chiral resolution is the differential physical properties, primarily solubility, of the diastereomeric salts formed between the racemic amine and an enantiomerically pure acid. By carefully selecting the solvent system and controlling the crystallization conditions, one diastereomer can be selectively precipitated.

Protocol: Chiral Resolution using a Chiral Acid

-

Salt Formation: A solution of racemic 4-aminobutan-2-ol in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).

-

Fractional Crystallization: The solution is allowed to cool slowly to induce crystallization. The precipitated diastereomeric salt is collected by filtration. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to liberate the free (2R)-4-aminobutan-2-ol.

-

Extraction and Purification: The free amine is extracted into an organic solvent, and the organic layer is dried and concentrated.

-

Hydrochloride Salt Formation: The purified (2R)-4-aminobutan-2-ol is converted to its hydrochloride salt as described in the asymmetric synthesis protocol.

Purification and Characterization

Due to the polar nature of this compound, purification can be challenging.

-

Recrystallization: This is the most common method for purifying the final hydrochloride salt. The choice of solvent system is critical and may require experimentation with various polar and non-polar solvent combinations.

-

Chromatography: While challenging for the highly polar hydrochloride salt, derivatization of the free amine with a suitable protecting group can allow for purification by column chromatography on silica gel.

Characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, with chemical shifts and coupling constants consistent with the structure. The presence of the hydrochloride salt will influence the chemical shifts of protons near the amine group. |

| ¹³C NMR | Resonances for the four distinct carbon atoms in the molecule. |

| FTIR | Characteristic absorption bands for O-H, N-H, C-H, and C-O functional groups. The hydrochloride salt will show broad N-H stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the free amine (C₄H₁₁NO) and fragmentation patterns consistent with the structure. |

| Chiral HPLC | Determination of enantiomeric excess by separating the enantiomers, often after derivatization with a chiral derivatizing agent to form diastereomers that can be resolved on a standard achiral column. |

Applications in Drug Development

While specific drug candidates incorporating this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. As a chiral building block, it can be utilized in the synthesis of:

-

Novel enzyme inhibitors: The amino and hydroxyl groups can serve as key binding motifs for interaction with enzyme active sites.

-

Chiral ligands for asymmetric catalysis: The compound itself can be used to prepare chiral ligands for transition metal-catalyzed reactions, enabling the synthesis of other complex chiral molecules.

-

Scaffolds for combinatorial libraries: Its bifunctional nature allows for diverse modifications, making it a suitable starting point for the generation of compound libraries for high-throughput screening.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be a skin and eye irritant.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical research and development. The synthetic strategies outlined in this guide, including asymmetric reduction and chiral resolution, provide pathways to access this enantiomerically pure compound. Thorough characterization using a combination of spectroscopic and chromatographic techniques is crucial to ensure its quality for use in the synthesis of novel therapeutic agents. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like this compound will undoubtedly increase.

References

-

CP Lab Safety. (n.d.). (R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. Retrieved from [Link]

-

Molepedia. (n.d.). Cas no 1807941-74-7 ((R)-4-Aminobutan-2-ol Hydrochloride). Retrieved from [Link]

-

abcr GmbH. (n.d.). AB544653 | CAS 114963-62-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butanol, 4-amino-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-4-aminobutan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-1-aminobutan-2-ol. PubChem Compound Database. Retrieved from [Link]

- Yang, Z. H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051.

-

SpectraBase. (n.d.). 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.

- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-787.

-

National Center for Biotechnology Information. (n.d.). 4-Aminobutan-2-one. PubChem Compound Database. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-AMINOBUTAN-2-OL | CAS 39884-48-5. Retrieved from [Link]

- Cui, H., et al. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology & Biotechnology, 41(12), 1743–1752.

- Gorter de Vries, A. R., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.

-

Wikipedia. (2023, December 27). Enantioselective ketone reduction. Retrieved from [Link]

- Sayo, N., & Saito, T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2330.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Chiral 1,2,4-Triaminobutanes. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1807941-74-7 this compound AKSci 4857DV [aksci.com]

- 3. 1807941-74-7((R)-4-Aminobutan-2-ol Hydrochloride) | Kuujia.com [pt.kuujia.com]

- 4. 1807941-74-7 CAS Manufactory [m.chemicalbook.com]

- 5. 3D-FA171886 - 2r-4-aminobutan-2-ol | 114963-62-1 [cymitquimica.com]

- 6. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2R)-4-aminobutan-2-ol Hydrochloride for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (2R)-4-aminobutan-2-ol hydrochloride, a chiral amino alcohol of interest to researchers in medicinal chemistry and drug development. The guide details its fundamental physicochemical properties, with a primary focus on its molecular weight, and extends to cover plausible synthetic strategies, robust analytical methodologies for quality control, stability considerations, and safe handling protocols. By synthesizing information from established chemical databases and technical notes, this whitepaper serves as a vital resource for scientists utilizing this compound as a stereospecific building block in the synthesis of complex molecular entities.

Core Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 4-aminobutan-2-ol. As a chiral molecule, its stereochemical purity is critical for its application in asymmetric synthesis. The hydrochloride form enhances its stability and solubility in aqueous media, rendering it more convenient for handling and reaction setups compared to the free base.

The precise molecular weight is a cornerstone for all stoichiometric calculations in synthesis and for definitive identification in mass spectrometry. The molecular weight of this compound is 125.5972 g/mol .[1]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₂ClNO | [1] |

| Molecular Weight | 125.5972 g/mol | [1] |

| IUPAC Name | (2R)-4-aminobutan-2-ol;hydrochloride | |

| CAS Number | 1807941-74-7 | [1] |

| Canonical SMILES | CO.Cl | |

| Appearance | Typically a solid | |

| Molecular Weight (Free Base) | 89.14 g/mol | [2] |

| Formula (Free Base) | C₄H₁₁NO | [2] |

Synthesis and Stereochemical Integrity

While specific proprietary synthesis routes for this compound are not extensively published, its structure lends itself to established synthetic strategies for chiral amino alcohols. The primary challenge lies in the precise installation of the stereocenter at the C2 position. Plausible approaches include:

-

Asymmetric Reduction: A common and effective strategy involves the asymmetric reduction of a precursor ketone, 4-aminobutan-2-one. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst to selectively produce the (R)-enantiomer.

-

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as an amino acid or carbohydrate, that already possesses the desired stereochemistry.

-

Kinetic Resolution: Resolving a racemic mixture of 4-aminobutan-2-ol using a chiral resolving agent or an enzymatic process that selectively reacts with one enantiomer, allowing the desired (R)-enantiomer to be isolated.

The choice of synthetic route is a critical decision in process development, balancing factors such as cost, scalability, and the achievable enantiomeric excess (e.e.). For instance, the synthesis of the related compound (R)-3-aminobutan-1-ol, a key raw material for the HIV drug dolutegravir, has been approached through various methods including chemoenzymatic processes and reduction of chiral acids.[3]

Caption: Conceptual workflow for the synthesis of (2R)-4-aminobutan-2-ol HCl.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and stability of this compound. A multi-faceted approach combining spectroscopic and chromatographic techniques is recommended.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous structural confirmation is best achieved using ¹H and ¹³C NMR. The sample can be dissolved in a suitable deuterated solvent like D₂O or CD₃OD.[4] The resulting spectra should confirm the presence of all expected proton and carbon environments, and the splitting patterns in the ¹H NMR will validate the connectivity of the molecule.

Purity and Stability Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse method for assessing purity and monitoring stability. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a mass spectrometer (LC-MS) is necessary.[5]

Protocol: HPLC Method for Purity Analysis

-

System Preparation: An HPLC system equipped with a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile is effective for separating the polar analyte from potential impurities.[5]

-

Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in a suitable diluent, such as methanol or water, to a known concentration (e.g., 0.1 mg/mL).[5]

-

Injection and Analysis: Inject the sample and run the gradient method.

-

System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Key parameters include peak area reproducibility (RSD ≤ 2.0%), peak tailing factor (≤ 2.0), and theoretical plates (≥ 2000).[4]

Caption: Logical relationship between storage conditions and stability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from related compounds provides guidance. The free base, 4-aminobutan-2-ol, is classified as causing severe skin burns and eye damage. [6]The related ketone, 4-aminobutan-2-one hydrochloride, is known to cause skin and serious eye irritation. [7] General Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This compound is a valuable chiral intermediate for synthetic chemistry. A thorough understanding of its properties, particularly its molecular weight of 125.5972 g/mol , is the foundation for its effective use. [1]This guide has outlined the critical technical aspects that researchers and drug development professionals must consider, from synthesis and analytical control to stability and safe handling. Adherence to these principles will ensure the quality and reliability of experimental outcomes involving this important chemical building block.

References

-

CP Lab Safety. (n.d.). (R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. Retrieved from CP Lab Safety website. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7853263, (2S)-4-aminobutan-2-ol. Retrieved from PubChem. [Link]

-

SIELC Technologies. (2018). (2R)-2-Aminobutan-1-ol. Retrieved from SIELC Technologies website. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 170254, 2-Butanol, 4-amino-. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15565026, 4-Aminobutan-2-one. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11297931, (2R,3S)-3-aminobutan-2-ol. Retrieved from PubChem. [Link]

-

Matrix Fine Chemicals. (n.d.). 4-AMINOBUTAN-2-OL. Retrieved from Matrix Fine Chemicals website. [Link]

- Google Patents. (2021). CN112174836A - Synthetic method of aminobutanol.

-

Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from M4ALL website. [Link]

- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

PubChemLite. (n.d.). 4-aminobutan-2-ol (C4H11NO). Retrieved from PubChemLite. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characterization of (2R)-4-aminobutan-2-ol Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-4-aminobutan-2-ol hydrochloride is a chiral amino alcohol derivative of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility is a cornerstone of its application, particularly in drug development, where solubility directly influences critical parameters such as bioavailability, formulation design, and dose selection. The conversion of a free amine to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve the physicochemical properties of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties of this compound

A precise understanding of the molecule's basic properties is the first step in any solubility investigation. While a dedicated CAS number for the specific (2R) enantiomer hydrochloride salt is not indexed in major public databases, the properties can be derived from its constituent parts.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂ClNO | Derived |

| Molecular Weight | 125.60 g/mol | Derived |

| Parent Compound | (2R)-4-aminobutan-2-ol | - |

| Parent Molecular Formula | C₄H₁₁NO | PubChem |

| Parent Molecular Weight | 89.14 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | General Knowledge of Amine Salts |

Note: The molecular weight is calculated based on the free base (C₄H₁₁NO, MW: 89.14) and hydrochloric acid (HCl, MW: 36.46).

Foundational Principles of Amine Salt Solubility

As the hydrochloride salt of a weak base (the amine), the solubility of this compound is governed by a dynamic equilibrium in aqueous media. Understanding this equilibrium is critical for designing meaningful experiments and correctly interpreting the results.

The dissolution process involves the dissociation of the salt into the protonated amine cation ([R-NH₃]⁺) and the chloride anion (Cl⁻). The protonated amine can then exist in equilibrium with its corresponding free base form (R-NH₂), a process dictated by the solution's pH and the amine's pKa.

This pH-dependent solubility is a key characteristic. At low pH (acidic conditions), the equilibrium is shifted towards the protonated, generally more soluble, cationic form ([R-NH₃]⁺). As the pH increases, the equilibrium shifts towards the un-ionized free base (R-NH₂), which is typically less water-soluble and may precipitate out of solution if its solubility limit is exceeded. This relationship is fundamental to predicting how the compound will behave in different physiological environments, such as the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable and reproducible data, a standardized methodology is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[3][4]

Rationale of Method Selection (The "Why")

-

Scientific Integrity: The shake-flask method measures the solubility at equilibrium, providing a thermodynamically stable and solvent-independent value, which is crucial for accurate physicochemical characterization.[5]

-

Regulatory Acceptance: It is the benchmark method cited in FDA and WHO guidelines for solubility determination.[3][4]

-

pH-Profile Generation: The protocol is ideally suited for use with a series of aqueous buffers, allowing for the construction of a complete pH-solubility profile, which is vital for predicting in vivo dissolution.[3]

-

Ensuring Saturation: The core principle of adding excess solute ensures that the solvent is fully saturated, a prerequisite for accurately measuring the equilibrium concentration.

Experimental Workflow Diagram

Step-by-Step Methodology (The "How")

-

Preparation of Media: Prepare a series of aqueous buffers with pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by WHO guidelines.[4] Use USP-grade reagents.

-

Addition of Solute: Add an excess amount of this compound to individual glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

-

Equilibration: Add a precise volume of the prepared buffer to each vial. Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for physicochemical data or 37°C for physiological relevance). Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary study can determine the optimal time.[4]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF) is required.

-

Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method as described in the following section.

-

Final pH Measurement: Measure and record the pH of the saturated solution remaining in the vial to check for any significant shifts during the experiment.[3]

Analytical Methodologies for Concentration Measurement

A significant challenge in the analysis of (2R)-4-aminobutan-2-ol is its lack of a strong UV-absorbing chromophore, making direct detection by standard HPLC-UV systems difficult.[6] Therefore, alternative or modified analytical strategies are required.

HPLC with Pre-column Derivatization

This is a common and robust approach where the analyte is reacted with a derivatizing agent that imparts a UV-active or fluorescent tag onto the molecule.[7]

-

Principle: The primary amine of the aminobutanol reacts with a reagent (e.g., phenylisothiocyanate (PITC) or dansyl chloride) to form a derivative that can be easily detected and quantified.

-

Advantages: High sensitivity; allows the use of standard HPLC-UV or fluorescence detectors.

-

Considerations: The derivatization reaction must be consistent and complete. Excess derivatizing agent may need to be removed or separated chromatographically.[8]

HPLC with Universal Detectors

Direct analysis without derivatization is possible using universal detectors that do not rely on chromophores.

-

Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These detectors nebulize the mobile phase and measure the light scattered by the resulting non-volatile analyte particles. They are suitable for nearly all non-volatile compounds.

-

Refractive Index (RI) Detector: Measures changes in the refractive index of the eluent. It is less sensitive than ELSD/CAD and is incompatible with gradient elution.

-

Mass Spectrometry (MS): HPLC-MS provides high sensitivity and specificity and can confirm the identity of the analyte, making it a powerful but more resource-intensive option.

Data Interpretation and Reporting

The ultimate goal is to translate raw analytical data into meaningful solubility information.

-

Data Presentation: The determined solubility values should be presented in a clear, tabular format, specifying the pH and temperature for each measurement.

Table Example: pH-Solubility Profile of (2R)-4-aminobutan-2-ol HCl at 37°C

pH of Medium Mean Solubility (mg/mL) Standard Deviation 1.2 Experimental Value ± Value 4.5 Experimental Value ± Value 6.8 Experimental Value ± Value | 7.4 | Experimental Value | ± Value |

-

Biopharmaceutics Classification System (BCS): For drug development, solubility data is used to classify the API. According to WHO guidelines, a drug substance is considered "highly soluble" when the highest therapeutic dose (in mg) can be dissolved in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[4] The Dose/Solubility Volume (DSV) is calculated as:

-

DSV (mL) = Highest Dose (mg) / Lowest Measured Solubility (mg/mL) A DSV of ≤ 250 mL supports a "highly soluble" classification.

-

Conclusion

While direct quantitative solubility data for this compound is not prevalent in existing literature, this guide provides the scientific foundation and practical, step-by-step protocols necessary for its rigorous determination. By employing the gold-standard shake-flask method across a physiologically relevant pH range and utilizing appropriate analytical techniques for non-chromophoric compounds, researchers can generate the high-quality, reliable data essential for formulation development, regulatory submissions, and advancing the scientific understanding of this compound. Adherence to these established methodologies ensures that the generated data is both accurate and universally comparable within the scientific community.

References

-

PubChem. (n.d.). 4-Aminobutan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA.gov. Retrieved from [Link]

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Wiley Analytical Science. (2021). No chromophore - no problem? Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Request PDF. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.

-

PubChemLite. (n.d.). 4-aminobutan-2-ol (C4H11NO). Retrieved from [Link]

-

Journal of Chromatography B. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-butanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. who.int [who.int]

- 5. researchgate.net [researchgate.net]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. applications.emro.who.int [applications.emro.who.int]

Spectroscopic Profile of (2R)-4-aminobutan-2-ol Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for (2R)-4-aminobutan-2-ol hydrochloride, a chiral amino alcohol of significant interest in pharmaceutical development and asymmetric synthesis. In the absence of a complete, publicly available dataset for this specific molecule, this document synthesizes information from analogous compounds and foundational spectroscopic principles to present a predictive yet robust characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction: The Significance of this compound

(2R)-4-aminobutan-2-ol is a chiral building block featuring both an amino and a hydroxyl functional group. Its stereochemistry is crucial for its application in the synthesis of biologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it a common intermediate in drug development. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This guide will delve into the expected features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a detailed interpretation of the anticipated spectra.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound dictates its interaction with electromagnetic radiation and its fragmentation patterns in mass spectrometry. The protonation of the primary amine to form the ammonium salt (-NH3+) and the presence of a chiral center are key features that will manifest in the spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton environment. The electron-withdrawing effects of the hydroxyl and ammonium groups will cause a downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 (CH₃) | ~1.2 | Doublet | ~6 |

| H2 (CH) | ~3.8 - 4.0 | Multiplet | - |

| H3 (CH₂) | ~1.7 - 1.9 | Multiplet | - |

| H4 (CH₂) | ~3.0 - 3.2 | Multiplet | - |

| OH | Variable | Broad Singlet | - |

| NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | - |

In-depth Interpretation:

-

H1 (CH₃): The methyl protons are expected to appear as a doublet due to coupling with the single proton on the adjacent chiral carbon (H2).

-

H2 (CH): This methine proton, being attached to the carbon bearing the hydroxyl group, will be significantly deshielded and is expected to appear as a multiplet due to coupling with the protons on C1 and C3.

-

H3 (CH₂): These methylene protons will be diastereotopic due to the adjacent chiral center and are expected to show complex splitting patterns (multiplet) from coupling with protons on C2 and C4.

-

H4 (CH₂): The methylene protons adjacent to the ammonium group will be deshielded and are expected to appear as a multiplet due to coupling with the protons on C3.

-

OH and NH₃⁺: The protons on the hydroxyl and ammonium groups are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration. The addition of D₂O would cause these signals to disappear, a useful technique for their confirmation[1].

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electronegative oxygen and nitrogen atoms will result in downfield shifts for the carbons they are attached to.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C1 (CH₃) | ~23 |

| C2 (CH-OH) | ~65 |

| C3 (CH₂) | ~35 |

| C4 (CH₂-NH₃⁺) | ~40 |

In-depth Interpretation:

-

C1 (CH₃): The methyl carbon will be the most upfield signal in the spectrum.

-

C2 (CH-OH): The carbon attached to the hydroxyl group is expected to be significantly deshielded, appearing in the 60-70 ppm range[2].

-

C3 (CH₂): This methylene carbon will have a chemical shift typical for an aliphatic carbon.

-

C4 (CH₂-NH₃⁺): The carbon adjacent to the ammonium group will be deshielded due to the electron-withdrawing effect of the positively charged nitrogen.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. The hydrochloride salt form will have a significant impact on the N-H stretching region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400 - 3200 | Broad, Strong |

| N-H Stretch (NH₃⁺) | 3200 - 2800 | Broad, Strong |

| C-H Stretch | 2970 - 2850 | Medium-Strong |

| N-H Bend (NH₃⁺) | ~1600 and ~1500 | Medium |

| C-O Stretch | ~1100 | Strong |

In-depth Interpretation:

-

O-H and N-H Stretching: A very broad and intense band is expected from approximately 3400 to 2800 cm⁻¹. This is due to the overlapping of the O-H stretching of the alcohol and the N-H stretching of the ammonium salt, both of which are involved in hydrogen bonding[3][4][5].

-

C-H Stretching: The aliphatic C-H stretching vibrations will appear as sharp to medium peaks on top of the broad O-H/N-H band.

-

N-H Bending: The scissoring and asymmetric bending vibrations of the NH₃⁺ group are expected to appear around 1600 and 1500 cm⁻¹, respectively[3].

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the secondary alcohol is anticipated around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, salt-like compound.

Table 4: Predicted Mass Spectrometry Data (ESI+) for this compound

| m/z | Ion | Interpretation |

| 90.09 | [M+H]⁺ | Protonated molecule (base peak) |

| 72.08 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule |

| 44.05 | [C₂H₆N]⁺ | α-cleavage, loss of C₂H₄O |

In-depth Interpretation:

-

Protonated Molecule [M+H]⁺: In positive ion ESI, the most abundant ion is expected to be the protonated free base, (2R)-4-aminobutan-2-ol, with an m/z of approximately 90.09.

-

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), leading to a fragment ion at m/z 72.08[6].

-

α-Cleavage: Amines and alcohols undergo characteristic α-cleavage. For this molecule, cleavage of the C2-C3 bond can lead to a resonance-stabilized iminium ion fragment. The most likely α-cleavage for the free amine would involve the loss of the largest alkyl group from the carbon adjacent to the nitrogen, which is a common fragmentation pathway for aliphatic amines[6][7].

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The spectral width should be set to encompass all expected proton resonances (typically 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should cover the expected range for carbon resonances (typically 0-80 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-200.

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. The provided interpretations and experimental protocols offer a solid foundation for researchers working with this important chiral building block, enabling confident structural verification and quality control.

References

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Safe Handling of (2R)-4-aminobutan-2-ol Hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (2R)-4-aminobutan-2-ol hydrochloride, a chiral building block utilized in advanced chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Understanding the Compound: A Chemist's Perspective

This compound is the salt form of a chiral amino alcohol. The presence of both a primary amine and a secondary alcohol on a stereochemically defined backbone makes it a valuable intermediate. However, these same functional groups, along with its nature as a hydrochloride salt, dictate its specific handling requirements. The protonated amine group in the hydrochloride salt generally renders it less corrosive and volatile than its free base counterpart, (2R)-4-aminobutan-2-ol. This distinction is critical for an accurate risk assessment. The free base is classified as a corrosive material that causes severe skin burns and eye damage, while the hydrochloride salt is categorized as an irritant.

It is also important to recognize that as an amine salt, this compound is likely to be hygroscopic, meaning it can absorb moisture from the atmosphere. This property has significant implications for storage, weighing, and the preparation of solutions, as the presence of water can affect reaction stoichiometry and potentially lead to degradation over time.

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Source: AK Scientific, Inc. Safety Data Sheet[1]

This classification underscores that while this compound is less aggressive than its free base, it still poses risks that necessitate careful handling and the use of appropriate personal protective equipment.

Prudent Handling and Engineering Controls: A Hierarchy of Safety

To mitigate the risks associated with this compound, a multi-layered approach to safety, beginning with engineering controls and supplemented by personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source. For this compound, which is a solid that can form dust and may cause respiratory irritation, the following are paramount:

-

Chemical Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood. This prevents the inhalation of any fine particulates and provides a contained space in the event of a spill.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.

-

Safety Shower and Eyewash Station: These must be readily accessible and in good working order in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing, such as when preparing stock solutions.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.

-

Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron may be advisable.

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator may be necessary.

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial for maintaining the purity and stability of this compound.

-

Container: Store in the original, tightly sealed container.

-

Environment: Keep in a cool, dry, and well-ventilated area. Due to its likely hygroscopic nature, storage in a desiccator may be beneficial to prevent water absorption.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the amine, liberating the more hazardous free base.

-

Ignition Sources: Although not highly flammable, it is good practice to store it away from heat and sources of ignition.

A change in the physical appearance of the material, such as discoloration or clumping, may indicate degradation or moisture absorption. If this is observed, the purity of the material should be verified before use in critical applications.

Step-by-Step Experimental Protocols

Adherence to detailed protocols is key to both safety and experimental reproducibility.

Protocol for Weighing and Preparing a Stock Solution

Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing exposure and contamination.

Materials:

-

This compound

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask

-

Appropriate solvent (e.g., deionized water, ethanol)

-

Personal Protective Equipment (goggles, lab coat, gloves)

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is on and operating correctly.

-

Tare: Place a clean, dry weighing boat on the analytical balance and tare it.

-

Dispensing: Inside the fume hood, carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid to the weighing boat. Work gently to avoid creating airborne dust.

-

Weighing: Securely close the compound's container. Record the mass of the solid.

-

Transfer: Carefully transfer the weighed solid into the volumetric flask. A powder funnel can be used to prevent spillage.

-

Dissolution: Add a portion of the desired solvent to the flask, cap it, and swirl gently to dissolve the solid. Once dissolved, add the solvent to the calibration mark.

-

Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

Protocol for Spill Management

Objective: To safely clean up a small spill of solid this compound.

Materials:

-

Spill containment kit (including absorbent pads or sand)

-

Two pairs of chemically resistant gloves

-

Safety goggles and face shield

-

Lab coat

-

Dustpan and brush (dedicated for chemical spills)

-

Sealable waste bag or container

-

Hazardous waste labels

Procedure:

-

Alert and Secure: Immediately alert personnel in the vicinity of the spill. Restrict access to the area.

-

Assess: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

-

Contain: For a small, manageable spill, prevent the powder from spreading further. If necessary, cover it with a dry absorbent material like sand or vermiculite.

-

Clean-up: Carefully sweep the spilled solid and any absorbent material into a dustpan. Avoid creating dust.

-

Package Waste: Place the collected material into a clearly labeled, sealable hazardous waste container.

-

Decontaminate: Wipe the spill area with a damp cloth or paper towel. The first rinse should be collected as hazardous waste. Subsequent cleaning can be done with soap and water.

-

Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the hazardous waste container.

-

Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Emergency Procedures: First Aid

In the event of an exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to schedule a waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[2][3]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and a steadfast commitment to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize risks and foster a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

-

Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

-

Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Discovery and history of (2R)-4-aminobutan-2-ol

An In-Depth Technical Guide to (2R)-4-Aminobutan-2-ol: From Discovery to Modern Synthetic Strategies

Introduction

(2R)-4-aminobutan-2-ol is a chiral β-amino alcohol, a class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms.[1] Its specific stereochemistry and bifunctional nature make it a valuable chiral building block, or synthon, in the synthesis of complex, high-value molecules, particularly pharmaceuticals.[2] Natural products have historically been a major source of inspiration for drug discovery, and small, functionalized chiral molecules like (2R)-4-aminobutan-2-ol are critical for constructing novel bioactive agents that mimic or improve upon these natural scaffolds.[3][4]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, and application of (2R)-4-aminobutan-2-ol. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, tracing the evolution from classical racemic preparations to modern, highly efficient stereoselective methods that are crucial for pharmaceutical development.

Physicochemical Properties

A summary of the key properties of (2R)-4-aminobutan-2-ol is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO | [5][6] |

| Molecular Weight | 89.14 g/mol | [5][7] |

| CAS Number | 114963-62-1 | [8] |

| Appearance | Clear colorless to faintly yellow liquid | [9] |

| IUPAC Name | (2R)-4-aminobutan-2-ol | [5] |

| Chirality | Chiral, (R)-enantiomer | [8] |

Part 1: Historical Context and Early Synthetic Approaches

The "discovery" of a simple molecule like 4-aminobutan-2-ol is not marked by a singular event but rather by the development of general synthetic methods for β-amino alcohols. Early approaches were focused on constructing the carbon skeleton and introducing the functional groups, with little to no control over the stereochemistry, resulting in racemic mixtures.

Racemic Synthesis via Epoxide Ring-Opening

One of the most fundamental and historically significant methods for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides.[1] For 4-aminobutan-2-ol, this would involve the reaction of a terminal epoxide, such as 1,2-epoxybutane, with ammonia.

This reaction, however, presents a significant challenge in regioselectivity. The ammonia nucleophile can attack either of the two carbons in the epoxide ring, leading to a mixture of two regioisomers: the desired 4-aminobutan-2-ol and the isomeric 1-aminobutan-2-ol.[10] The reaction is typically performed under high pressure and temperature, and the control of regioselectivity often depends subtly on the choice of solvent and reaction conditions.[1]

Reduction of α-Amino Ketones and Related Precursors

Another classical approach involves the reduction of a ketone precursor, such as 4-aminobutan-2-one.[11] The reduction of the carbonyl group to a secondary alcohol can be achieved with various reducing agents, including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9] While effective at producing the desired carbon skeleton and functional groups, these standard reagents are achiral and produce a racemic mixture of (R)- and (S)-4-aminobutan-2-ol.

A related method starts from 4-hydroxy-2-butanone, which is first converted to an oxime. The subsequent reduction of the oxime group yields the target amino alcohol. A Chinese patent describes using zinc and formic acid for this reduction, avoiding harsher conditions and more expensive catalysts like Raney nickel.[12]

Chiral Resolution: The First Access to Enantiopure Material

Given the production of racemic mixtures from early synthetic methods, the first access to enantiomerically pure (2R)-4-aminobutan-2-ol relied on chiral resolution. This technique separates a racemic mixture into its constituent enantiomers. A common method involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form diastereomeric salts.[13]

These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.[13] While effective, resolution is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%.

Part 2: The Advent of Stereoselective Synthesis

The limitations of chiral resolution drove the development of asymmetric synthesis, which aims to create the desired stereoisomer directly. These methods employ chiral catalysts or reagents to control the stereochemical outcome of a reaction, leading to high enantiomeric purity and efficiency.

Catalytic Asymmetric Hydrogenation

One of the most powerful strategies for creating chiral alcohols is the asymmetric hydrogenation of prochiral ketones. This involves the reduction of a ketone using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium. For the synthesis of (2R)-4-aminobutan-2-ol, this would require the asymmetric hydrogenation of a protected 4-aminobutan-2-one derivative. The chiral ligands coordinated to the metal center create a chiral environment that directs the delivery of hydrogen to one face of the ketone, preferentially forming one enantiomer of the alcohol.

Biocatalysis: The "Green" Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions (room temperature and neutral pH) and often exhibit exquisite stereo-, regio-, and chemo-selectivity.[2]

Engineered amine dehydrogenases (AmDHs) and transaminases have been successfully employed for the synthesis of chiral amino alcohols.[2][14] For instance, an (R)-selective transaminase can be used to convert a hydroxy ketone precursor, like 4-hydroxybutan-2-one, directly into (R)-3-aminobutanol through asymmetric amination.[14] While this produces a regioisomer, similar enzymatic strategies can be envisioned or developed for the synthesis of (2R)-4-aminobutan-2-ol. Directed evolution and protein engineering techniques allow scientists to tailor enzymes for specific non-natural substrates, greatly expanding the scope of biocatalysis.[2]

Modern Catalytic C-H Amination

A cutting-edge approach involves the direct functionalization of C-H bonds. An enantioselective radical C-H amination has been developed that can convert alcohols into chiral β-amino alcohols.[15] This multi-catalytic system uses a photocatalyst to generate a nitrogen-centered radical, which then undergoes a regio- and enantioselective 1,5-hydrogen atom transfer (HAT) mediated by a chiral copper catalyst. This strategy bypasses the need to pre-functionalize the starting material (e.g., as a ketone or epoxide) and builds the chiral amino alcohol motif directly from a simple alcohol precursor.[15]

Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Reagent/Catalyst | Key Advantages | Key Disadvantages |

| Epoxide Opening | 1,2-Epoxybutane | Ammonia | Inexpensive starting materials | Poor regioselectivity, harsh conditions |

| Ketone Reduction | 4-Aminobutan-2-one | NaBH₄ / LiAlH₄ | Straightforward, high yield | Produces racemic mixture |

| Chiral Resolution | Racemic 4-aminobutan-2-ol | Chiral acid (e.g., Tartaric Acid) | Access to enantiopure material | Max 50% yield, labor-intensive |

| Asymmetric Hydrogenation | Protected 4-aminobutan-2-one | Chiral Metal Catalyst (e.g., Ru, Rh) | High enantioselectivity, catalytic | Requires precursor synthesis, expensive catalysts |

| Biocatalysis | 4-Hydroxybutan-2-one | Engineered Enzyme (e.g., Transaminase) | High selectivity, mild/green conditions | Enzyme development can be resource-intensive |

| C-H Amination | Butan-2-ol | Chiral Cu-catalyst + Photocatalyst | High atom economy, novel approach | Complex catalytic system, early stage of development |

Part 3: Applications in Drug Discovery

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (hydroxyl oxygen and amino nitrogen) allows for multiple points of interaction with biological targets like enzymes and receptors. The fixed stereochemistry of a molecule like (2R)-4-aminobutan-2-ol is critical, as biological systems are chiral, and often only one enantiomer of a drug is active while the other may be inactive or even cause harmful side effects.

Chiral β-amino alcohols are key components in a wide range of pharmaceuticals. For example, they are found in certain β-blockers and are crucial intermediates in the synthesis of HIV protease inhibitors.[1] The conformationally restricted γ- and β-amino alcohols have been investigated as selective NMDA receptor antagonists, which are important targets for neurological disorders.[16] The ability to synthesize specific stereoisomers like (2R)-4-aminobutan-2-ol with high purity is therefore an enabling technology in the quest for safer and more effective medicines.

Part 4: Detailed Experimental Protocol

The following is a representative protocol for the biocatalytic synthesis of a chiral amino alcohol, based on methodologies described for engineered amine dehydrogenases.[2] This protocol is illustrative and would require adaptation and optimization for the specific synthesis of (2R)-4-aminobutan-2-ol.

Protocol: Asymmetric Reductive Amination of 4-Hydroxy-2-butanone

Objective: To synthesize (2R)-4-aminobutan-2-ol via enzymatic reductive amination of 4-hydroxy-2-butanone.

Materials:

-

Lyophilized whole cells of E. coli expressing an engineered (R)-selective amine dehydrogenase (AmDH).

-

4-hydroxy-2-butanone (substrate).

-

Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5) to act as the amino donor.

-

NAD⁺ (cofactor).

-

Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration.

-

Deionized water.

-

5% Sulfuric Acid (for quenching).

-

Ethyl acetate (for extraction).

-

Anhydrous sodium sulfate (for drying).

Procedure:

-

Reaction Setup: In a temperature-controlled shaker flask, combine the ammonium chloride/ammonia buffer, NAD⁺, glucose, and the glucose dehydrogenase solution.

-

Enzyme Addition: Add the lyophilized whole cells containing the engineered AmDH to the buffered solution.

-

Substrate Addition: Add the 4-hydroxy-2-butanone substrate to the reaction mixture to a final concentration of 100-200 mM.

-

Reaction: Incubate the mixture at 30°C with shaking (e.g., 220 rpm) for 24 hours. Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

-

Quenching: Once the reaction is complete, terminate it by adding 5% sulfuric acid until the pH is <2.

-

Work-up: Centrifuge the mixture to remove cell debris. Collect the supernatant.

-